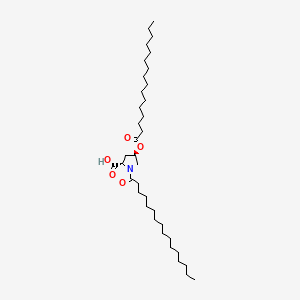

Dipalmitoyl hydroxyproline

Description

Properties

IUPAC Name |

(2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42)/t33-,34+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXCFQVOCEKSX-NOCHOARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885734 | |

| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41672-81-5 | |

| Record name | Sepilift DPHP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41672-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipalmitoyl hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041672815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Proline, 1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-, (4R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1-(1-oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPALMITOYL HYDROXYPROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6AHA53N1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Dipalmitoyl Hydroxyproline

Chemical Synthesis Pathways from Hydroxyproline (B1673980) and Palmitic Acid

The primary routes for synthesizing Dipalmitoyl Hydroxyproline involve the chemical combination of L-hydroxyproline with palmitic acid or its more reactive derivative, palmitoyl (B13399708) chloride. These pathways can be broadly categorized into esterification and amidation routes, which often occur in a stepwise fashion to achieve the final dipalmitoylated structure.

Esterification and Amidation Routes

The most common and industrially relevant method for producing DPHP is a stepwise acylation process using hydroxyproline and palmitoyl chloride. This process involves two distinct reactions: an amidation followed by an esterification.

N-acylation (Amidation): The synthesis begins by reacting L-hydroxyproline with palmitoyl chloride in a strongly alkaline aqueous solution. This selectively acylates the secondary amine (pyrrolidine amino group) of the hydroxyproline ring, forming an amide bond. The product of this step is an intermediate, N-palmitoyl hydroxyproline.

O-acylation (Esterification): The N-palmitoyl hydroxyproline intermediate is then subjected to a second acylation. This reaction is carried out with palmitoyl chloride in an acidic organic solvent, which targets the hydroxyl group on the proline ring to form an ester bond. This step yields the final product, this compound.

An alternative, though less detailed in the literature, is the direct esterification of hydroxyproline with palmitic acid. This method avoids the use of acid chlorides and instead relies on heat and the presence of catalysts or activating agents to facilitate the formation of the ester bond between the hydroxyl group of hydroxyproline and the carboxyl group of palmitic acid. A key challenge in this route is the poor solubility of hydroxyproline in many organic solvents. nih.gov

Stereochemical Considerations in Synthesis

The stereochemistry of this compound is a critical factor, as biological systems are highly sensitive to the three-dimensional arrangement of molecules. The standard synthesis utilizes L-hydroxyproline, which imparts a specific stereoconfiguration to the final product. The systematic IUPAC name for the active isomer is (2S,4R)-1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid.

This specific trans configuration is crucial for its intended biological interactions. Maintaining the (4R) stereocenter, which is derived from the naturally occurring trans-4-hydroxy-L-proline, is essential. Any deviation from this stereochemistry, such as the formation of cis isomers or racemization, could significantly diminish or alter its activity. Therefore, synthetic methods are designed to be stereoretentive, preserving the original chirality of the L-hydroxyproline starting material.

Optimization of Reaction Conditions for Research Scale Production

For the efficient synthesis of DPHP on a research scale, particularly via the stepwise acylation route with palmitoyl chloride, several reaction parameters have been identified as critical for maximizing yield and purity. One study highlighted the following optimized conditions:

Molar Ratio: An optimal molar ratio of 1:2.5 (hydroxyproline to palmitoyl chloride) is recommended to ensure the complete di-acylation of the amino acid.

pH Control: The pH of the reaction medium is a decisive factor. During the initial N-acylation step, maintaining a pH between 9 and 10 is crucial for favoring the selective reaction at the amino group while stabilizing it in its nucleophilic form.

Temperature: Conducting the reaction at a low temperature, around 15°C, helps to prevent side reactions and the degradation of the product.

Reaction Time: A reaction time of approximately 4 hours is generally sufficient to achieve complete conversion under these optimized conditions.

Following these parameters typically results in the isolation of a high-purity white solid powder, suitable for research and cosmetic applications.

| Parameter | Optimal Value/Condition | Rationale |

|---|---|---|

| Molar Ratio (Hydroxyproline:Palmitoyl Chloride) | 1:2.5 | Ensures complete acylation of both amino and hydroxyl groups. |

| pH (N-acylation step) | 9-10 | Favors selective reaction and stabilization of the nucleophilic amino group. |

| Temperature | ~15°C | Minimizes side reactions and prevents product degradation. |

| Solvent | 50% Acetone in Water | Enhances solubility of reactants and reaction efficiency. |

| Reaction Time | ~4 hours | Sufficient for complete conversion to the final product. |

Bio-inspired Synthetic Approaches

Emerging "green chemistry" initiatives have spurred interest in bio-inspired synthetic methods for DPHP. Enzymatic synthesis, specifically lipase-catalyzed esterification, represents a promising alternative to traditional chemical routes. nih.gov

In this approach, lipases (enzymes that hydrolyze fats) are used to catalyze the esterification reaction in reverse. nih.gov These reactions are typically conducted under much milder conditions and may use solvent-free systems or environmentally benign solvents. Microbial lipases, such as those from Candida antarctica, are often employed for their efficiency in non-aqueous media. nih.gov This enzymatic route offers high selectivity and is more environmentally friendly, avoiding the need for harsh reagents like acyl chlorides. While promising, challenges related to scaling up for industrial production and potentially longer reaction times are areas of ongoing research.

Strategies for Isotopic Labeling in Mechanistic Studies

To understand the metabolic fate, mechanism of action, or skin penetration of this compound, researchers often employ isotopic labeling. This strategy involves replacing one or more atoms in the molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H).

The synthesis of isotopically labeled DPHP can be achieved by using labeled starting materials. For instance:

¹⁵N-labeling: Synthesizing DPHP using ¹⁵N-labeled hydroxyproline would allow researchers to trace the nitrogen atom of the proline ring. nih.govbsb-muenchen.debiorxiv.org This can help determine how the compound is metabolized and whether the proline ring remains intact or is broken down.

¹³C-labeling: Using ¹³C-labeled palmitic acid would place the isotopic marker on the fatty acid chains. isotope.comisotope.comnih.gov This is particularly useful for studying the absorption and distribution of the lipid portions of the molecule within biological systems, such as skin layers. nih.gov

Deuterium-labeling: Replacing hydrogen with deuterium (²H) on the palmitoyl chains is another strategy used to study skin penetration. nih.govkarger.com Techniques like neutron diffraction can then be used to localize the deuterated compound within the lipid structures of the stratum corneum, providing molecular-level insights into its mode of action. nih.govkarger.com

These labeled molecules act as tracers that can be detected by advanced analytical techniques like mass spectrometry or NMR spectroscopy, allowing for precise tracking without altering the chemical properties of the compound. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Action of Dipalmitoyl Hydroxyproline

Regulation of Collagen Homeostasis

Dipalmitoyl Hydroxyproline (B1673980) plays a significant role in maintaining the balance of collagen, the most abundant protein in the human body and the primary component of connective tissues like the skin. ayeletnaturals.com It exerts its effects through a multi-pronged approach that includes stimulating new collagen production while simultaneously protecting existing collagen from degradation.

Stimulation of Collagen Biosynthesis and Secretion (e.g., Type I, Type III)

Table 1: Effect of Dipalmitoyl Hydroxyproline on Collagen Synthesis

| Collagen Type | Observed Effect | Reference |

|---|---|---|

| Collagen III | +18% Increase | chemical-centre.com |

While a subfragment pentapeptide of type I collagen has been shown to significantly increase the production of both type I and type III collagen, DPHP's documented effect highlights its role in promoting a youthful skin matrix, as type III collagen is prevalent in young, supple skin. chemical-centre.comresearchgate.net

Inhibition of Matrix Metalloproteinase (MMP) Activity

A key aspect of DPHP's mechanism is its ability to protect existing collagen from enzymatic degradation. It reduces the activity of matrix metalloproteinases (MMPs), a family of enzymes that break down extracellular matrix proteins, including collagen. biofor.co.il This anti-MMP action is crucial for preserving the integrity of the dermal structure. studylib.net By offsetting the function of collagen-degrading enzymes, DPHP helps to maintain the skin's supportive framework, which can otherwise be weakened by unchecked MMP activity.

Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs) Expression

In addition to directly inhibiting MMPs, DPHP also appears to influence their natural regulators. Evidence suggests that DPHP has a "pro-TIMP" mode of action. studylib.net Tissue Inhibitors of Metalloproteinases (TIMPs) are endogenous proteins that control the activity of MMPs. By promoting TIMPs, DPHP helps to bolster the body's own defense system against the excessive degradation of the extracellular matrix. This action contributes to a more favorable environment for collagen preservation.

Dynamic Rebalancing of MMP/TIMP Ratios

The health of the extracellular matrix is dependent on a delicate balance between the activity of MMPs and their inhibitors, TIMPs. An excess of MMP activity relative to TIMPs leads to a net degradation of collagen and other matrix components. Through its dual-pronged approach of exhibiting anti-MMP action while also promoting TIMPs, this compound helps to dynamically rebalance (B12800153) this critical ratio. studylib.net This shift away from a degradative state and towards a preservationist state is fundamental to its role in maintaining collagen homeostasis and the structural integrity of the skin.

Modulation of Elastin (B1584352) Dynamics

This compound's protective functions extend to elastin, the protein responsible for the skin's elasticity and its ability to return to its original shape after being stretched. ayeletnaturals.combiofor.co.il Its primary mechanism in this regard is the inhibition of elastase, the specific enzyme responsible for breaking down elastin. ayeletnaturals.com By preserving the skin's elastin fibers, DPHP helps to maintain its suppleness and firmness. ayeletnaturals.com The degradation of elastin is directly linked to the loss of skin elasticity and the formation of wrinkles. ayeletnaturals.combiofor.co.il

Table 2: Inhibitory Effect of this compound on Elastase

| Enzyme | Observed Effect | Reference |

|---|---|---|

| Elastase | -80% to -100% Inhibition | chemical-centre.comstudylib.net |

Preservation of Elastin Fiber Integrity

Elastin is a critical protein within the extracellular matrix responsible for the elasticity and resilience of the skin, allowing it to return to its original shape after being stretched. The preservation of elastin fiber integrity is crucial for maintaining skin firmness and preventing sagging. This compound contributes to the maintenance of these fibers through several actions. It works to protect the dermal supporting tissue from degradation. Furthermore, DPHP possesses antioxidant properties, which protect skin components, including elastin, from damage caused by environmental free radicals generated by factors like UV radiation and pollution. By neutralizing these free radicals, it helps prevent the breakdown of essential proteins that maintain the skin's structure.

Inhibition of Elastase Enzyme Activity

A primary mechanism by which this compound preserves elastin is through the inhibition of elastase. Elastase is a natural enzyme in the skin that breaks down elastin as part of the body's normal functioning. An excess of elastase activity, however, leads to a significant loss of elastin, which contributes to the formation of wrinkles and loss of skin firmness. Research indicates that this compound reduces the activity of this cutting enzyme. biofor.co.il By inhibiting elastase, DPHP helps to maintain a healthy level of functional elastin within the skin, thereby preserving its elastic properties and delaying the signs of aging. biofor.co.il

Effects on Other Extracellular Matrix Components

Stimulation of Hyaluronic Acid Synthesis

Hyaluronic acid is a major glycosaminoglycan in the skin's extracellular matrix, renowned for its ability to bind and retain water molecules. While direct studies on DPHP are limited, research on its core chemical constituents provides significant insights. The dipeptide proline-hydroxyproline (Pro-Hyp), a key component derived from collagen and related to DPHP's structure, has been shown to stimulate hyaluronic acid synthesis in cultured human dermal fibroblasts. wellnex-collagen.comnih.gov In one study, Pro-Hyp was found to increase hyaluronic acid production significantly. wellnex-collagen.comnih.gov This action was linked to an elevation of hyaluronan synthase 2 (HAS2) mRNA levels, the enzyme responsible for producing hyaluronic acid. wellnex-collagen.comnih.gov Another source notes that this compound, in conjunction with other peptides, helps stimulate the synthesis of glycosaminoglycans such as Hyaluronic Acid. revisionskincare.com

Enhancement of Laminin (B1169045) Production

Laminins are essential glycoproteins that are a major component of the basal lamina, a foundational layer of the extracellular matrix. They play a crucial role in cell adhesion, differentiation, and migration. While specific research detailing the direct effects of this compound on laminin production is not extensively documented in available literature, its general role in reinforcing the dermal-epidermal junction suggests a potential influence on associated proteins.

Interactions with Fibronectin and Other Glycoproteins

Fibronectin is another high-molecular-weight glycoprotein (B1211001) of the extracellular matrix that binds to integrins as well as other ECM components like collagen and glycosaminoglycans. It is critical for cell adhesion and wound healing. Some research has indicated that peptide formulations containing this compound can influence fibronectin. One study noted that a topical treatment incorporating DPHP, among other peptides and growth factors, was designed to support the dermal matrix, and related research has shown that certain peptides can increase fibronectin mRNA in normal human dermal fibroblasts. nih.gov

Impact on Glycosaminoglycan (GAG) Deposition

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that are major components of the extracellular matrix, where they are often linked to proteins to form proteoglycans. Their primary function relates to maintaining tissue hydration and structural integrity. This compound has been shown to support the synthesis of GAGs. revisionskincare.com By promoting the production of these molecules, DPHP helps to ensure proper GAG deposition within the dermal matrix, which is essential for maintaining skin volume, suppleness, and moisture. noelie.comgeorgiajaneskincare.com The pattern of GAG deposition between collagen and elastin fibers is critical for the proper organization and function of the ECM. nih.gov

Research Findings on ECM Components

The following table summarizes the observed effects of this compound and its related dipeptides on key components of the extracellular matrix based on in-vitro studies.

| Extracellular Matrix Component | Observed Effect | Reported Efficacy (from related dipeptide studies) | Mechanism of Action |

| Elastin | Preservation of Fibers | Not Quantified | Inhibition of elastase enzyme activity. biofor.co.il |

| Hyaluronic Acid (GAG) | Stimulation of Synthesis | 3.8-fold increase in synthesis. wellnex-collagen.comnih.gov | Upregulation of Hyaluronan Synthase 2 (HAS2) mRNA levels. wellnex-collagen.comnih.gov |

| Glycosaminoglycans (GAGs) | Stimulation of Synthesis | Not Quantified | Supports overall GAG production to maintain skin volume and hydration. revisionskincare.com |

Cellular Signaling Pathway Interventions

This compound (DPHP) is a lipoamino acid derived from the plant-based amino acid hydroxyproline, a key constituent of collagen, and palmitic acid, a natural fatty acid. Its mechanism of action in skin biology involves interaction with several key cellular signaling pathways that govern the synthesis and degradation of the extracellular matrix (ECM), thereby influencing skin structure and function.

Activation of Transforming Growth Factor-beta (TGF-β) Signaling Pathways

The Transforming Growth Factor-beta (TGF-β) signaling pathway is fundamental in dermal homeostasis, playing a critical role in stimulating the production of ECM proteins like collagen and elastin. nih.gov Age-related decline in skin function and photoaging are associated with impaired TGF-β signaling, leading to reduced collagen synthesis and increased degradation. researchgate.net

While direct activation of the TGF-β pathway by this compound is not extensively detailed, its inclusion in topical formulations is often aimed at counteracting the effects of diminished TGF-β signaling. researchgate.net For instance, DPHP has been formulated alongside peptides like palmitoyl (B13399708) tripeptide-5, which is known to activate latent TGF-β, a key step in collagen production. nih.gov In one in-vitro study, a complex of microbial growth factors, peptides, and other components, used in conjunction with a DPHP-containing formulation, was shown to upregulate the expression of the TGF-beta gene in human dermal fibroblasts. nih.gov This suggests that DPHP may contribute to an environment that favors the restoration of TGF-β-mediated collagen synthesis.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK Phosphorylation)

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are crucial signaling networks that regulate a wide array of cellular processes such as proliferation and differentiation. The RAS/RAF/MEK/ERK pathway is a primary route through which extracellular signals are transduced to the nucleus to effect changes in gene expression and cell behavior. primetherapeutics.com While this pathway is a key regulator of cellular responses in the skin, the specific, direct interactions of this compound with the MAPK/ERK signaling cascade have not been extensively elucidated in the available scientific literature.

Regulation of Signal Transducer and Activator of Transcription (STAT) Pathways (e.g., STAT3 Phosphorylation)

Signal Transducer and Activator of Transcription (STAT) pathways are another critical signaling system involved in cellular responses to cytokines and growth factors, impacting processes like inflammation and cell growth. STAT3, in particular, has been implicated in various aspects of skin biology. Despite the importance of this pathway, specific studies detailing the direct regulatory effects of this compound on STAT signaling, including the phosphorylation of STAT3, are not prominently featured in current research.

Influence on Gene Expression Profiles in Target Cells (e.g., COL1A1, TGF-β, VEGF, FGF3, SOD-1, HSP, TJP1, TIMP1/3)

This compound demonstrates a significant impact at the genetic level by modulating the expression of genes crucial for maintaining the integrity and function of the dermal extracellular matrix. A key mechanism is its ability to rebalance the ratio of Tissue Inhibitors of Metalloproteinases (TIMPs) to Matrix Metalloproteinases (MMPs). google.com DPHP promotes the production of TIMPs, which are the natural inhibitors of MMPs, the enzymes responsible for degrading collagen and other ECM proteins. nih.govgoogle.com

In an in-vitro study on human dermal fibroblasts, a serum component containing a blend of microbial growth factors, peptides, and other cellular components, used in a dual-chamber system with a DPHP-containing serum, was found to stimulate the expression of numerous genes integral to the anti-aging cascade. nih.gov The observed upregulation of TIMP1 and TIMP3, coupled with a downregulation of MMPs, suggests a protective effect on the ECM. nih.gov

The table below summarizes the key genes shown to be upregulated by the treatment complex in this study. nih.govresearchgate.net

| Gene Symbol | Gene Name | Function in Skin Biology |

| COL1A1 | Collagen, type I, alpha 1 | Encodes the primary component of type I collagen, the main structural protein in the dermis. nih.gov |

| TGF-β | Transforming Growth Factor-beta | Induces the synthesis and secretion of major ECM proteins, including collagen and elastin. nih.gov |

| VEGF | Vascular Endothelial Growth Factor | Plays a significant role in angiogenesis (the formation of new blood vessels). nih.gov |

| FGF3 | Fibroblast Growth Factor 3 | Implicated in tissue remodeling and has been linked to enhanced hyaluronan production. nih.gov |

| SOD-1 | Superoxide (B77818) Dismutase 1 | An antioxidant enzyme that helps regulate damage from reactive oxygen species (ROS) in the extracellular matrix. nih.gov |

| HSP | Heat Shock Protein | Provides cellular protection from external stress stimuli. nih.gov |

| TJP1 | Tight Junction Protein 1 (Zona Occludens 1) | Contributes to improving the skin's barrier function. nih.gov |

| TIMP1/3 | Tissue Inhibitor of Metalloproteinase 1/3 | Natural inhibitors of MMPs, preventing the degradation of the extracellular matrix. nih.gov |

Impact on Cellular Phenotypes and Functions

The molecular interventions of this compound translate into tangible effects on the behavior and function of dermal cells, most notably fibroblasts.

Dermal Fibroblast Activity and Proliferation Modulation

This compound has been shown to influence dermal fibroblasts, the primary cells responsible for producing and organizing the extracellular matrix. Research indicates that its primary effect may be on stimulating fibroblast activity rather than proliferation. One in-vitro study concluded that an observed increase in collagen III biosynthesis was due to the induction of fibroblast activity, with no corresponding increase in cell proliferation. DPHP is also reported to promote the crucial interactions between fibroblasts and the surrounding extracellular matrix. cosmeticsandtoiletries.com Furthermore, it has been shown to stimulate the contraction of collagen fibers, an action that contributes to skin firmness. google.com

Cell Migration and Chemotactic Responses

While direct studies on the chemotactic responses to this compound are not extensively documented in peer-reviewed literature, its role in promoting cell migration can be inferred from the bioactivity of its core component, hydroxyproline, particularly in the form of the dipeptide prolyl-hydroxyproline (Pro-Hyp).

DPHP is designed to act as a carrier for hydroxyproline, releasing it into the skin upon enzymatic hydrolysis. ulprospector.com Once liberated, hydroxyproline can form bioactive peptides like Pro-Hyp, which has been demonstrated to influence fibroblast activity. Fibroblasts are crucial cells in the dermis responsible for synthesizing the extracellular matrix and play a vital role in wound healing, a process that heavily relies on cell migration.

Research has shown that prolyl-hydroxyproline can stimulate the migration of skin fibroblasts. In one study, the addition of Pro-Hyp to a culture of mouse skin discs significantly increased the number of fibroblasts migrating out from the tissue. nih.gov This suggests that Pro-Hyp acts as a signaling molecule that encourages fibroblasts to move and proliferate, which is a key step in tissue repair and remodeling. nih.gov Consequently, by increasing the bioavailability of hydroxyproline in the dermis, DPHP may facilitate the formation of Pro-Hyp, thereby indirectly promoting the migration of fibroblasts necessary for maintaining skin structure and function.

Table 1: Effect of Prolyl-hydroxyproline (Pro-Hyp) on Fibroblast Migration

| Treatment Group | Concentration | Observation | Research Finding |

| Control | 0 nmol/mL | Baseline fibroblast migration from skin discs. | Standard migratory activity in the absence of stimulants. |

| Pro-Hyp | 200 nmol/mL | Significantly increased number of fibroblasts migrating from the skin. | Pro-Hyp stimulates the migration of skin fibroblasts. nih.gov |

Cellular Turnover Rate Regulation

This compound has been found to encourage a healthy and normal cellular turnover rate. biofor.co.il The process of cellular turnover, or desquamation, is the natural shedding of dead skin cells and their replacement with new ones. With age, this process slows down, leading to a duller complexion and the accumulation of damaged cells.

Anti-oxidative Mechanisms at the Cellular Level

This compound exhibits significant antioxidant capabilities, protecting skin cells from the damaging effects of oxidative stress through multiple mechanisms.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. ROS are highly unstable molecules generated by factors like UV radiation and pollution, and they can damage cellular components such as lipids, proteins, and DNA. avenalab.com

This compound functions as a direct antioxidant by scavenging these harmful free radicals. ayeletnaturals.com The mechanism involves the donation of electrons to the unstable ROS, which stabilizes them and neutralizes their reactivity. avenalab.com This action prevents the cascade of cellular damage that free radicals can initiate, thereby protecting the structural integrity of skin cells. avenalab.comayeletnaturals.com

Beyond its direct scavenging activity, this compound is also proposed to enhance the skin's own defense systems. A purported mechanism is its ability to stimulate the production of the body's endogenous antioxidant enzymes. avenalab.com These enzymes are the primary defense against oxidative stress.

The specific enzymes that DPHP is suggested to upregulate include:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide.

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals.

Glutathione (B108866) Peroxidase (GPx): This enzyme family plays a crucial role in reducing hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing agent.

By potentially boosting the levels of these critical enzymes, DPHP helps to fortify the skin's natural antioxidant capacity, providing a more robust and sustained defense against oxidative damage. avenalab.com

Table 2: Proposed Induction of Endogenous Antioxidant Enzymes by this compound

| Enzyme | Function | Proposed Effect of this compound |

| Superoxide Dismutase (SOD) | Neutralizes superoxide radicals. | Stimulates production. avenalab.com |

| Catalase (CAT) | Decomposes hydrogen peroxide. | Stimulates production. avenalab.com |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. | Stimulates production. avenalab.com |

In Vitro and Ex Vivo Research Models for Dipalmitoyl Hydroxyproline Studies

Biochemical and Immunological Assays

To quantify the effects observed in the advanced cell culture systems, a range of biochemical and immunological assays are employed. These tests provide the quantitative data needed to substantiate claims of a compound's efficacy.

The most direct way to measure an increase in collagen synthesis is to quantify the total amount of collagen in a cell culture or tissue sample. The Hydroxyproline (B1673980) Assay is a widely used and reliable colorimetric method for this purpose. abcam.comcaymanchem.comcellbiolabs.com

The assay is based on the fact that hydroxyproline is an amino acid found almost exclusively in collagen, comprising about 12-14% of its total mass. cellbiolabs.comabcam.com The procedure involves first hydrolyzing the tissue or cell sample with strong acid at a high temperature to break down the collagen protein into its constituent amino acids. Following hydrolysis, a chemical reaction is initiated that converts the free hydroxyproline into a pyrrole (B145914) intermediate. This intermediate then reacts with Ehrlich's reagent to produce a brightly colored chromophore, which can be measured using a spectrophotometer at an absorbance of approximately 560 nm. abcam.comcaymanchem.comabcam.com

The intensity of the color is directly proportional to the amount of hydroxyproline in the sample, which can then be used to calculate the total collagen content. This assay is a cornerstone for validating the efficacy of collagen-stimulating ingredients like DPHP in various in vitro and ex vivo models. abcam.comrug.nl

Measurement of Elastin (B1584352) and Elastin-derived Peptides

Elastin is a key protein in the extracellular matrix (ECM) responsible for the elasticity and resilience of the skin. The degradation of elastin fibers, often mediated by enzymes such as elastase, contributes to the signs of skin aging. In vitro and ex vivo models are crucial for evaluating the potential of compounds like Dipalmitoyl Hydroxyproline to protect or stimulate elastin synthesis.

In Vitro Models:

Human Dermal Fibroblast Cultures: Fibroblasts are the primary cells responsible for producing elastin. Cultured human dermal fibroblasts can be treated with DPHP to assess its direct impact on elastin gene expression and protein synthesis.

Full-Thickness Skin Equivalents: These three-dimensional models, comprising both epidermal and dermal layers with fibroblasts embedded in a collagen matrix, provide a more physiologically relevant system to study the effects of topically applied DPHP on elastin production and fiber organization within a tissue-like structure ayeletnaturals.com.

Ex Vivo Models:

Human Skin Explants: Maintained in culture, these explants can be treated with DPHP to evaluate its effects on the existing elastin network and to measure the release of elastin-derived peptides, which are indicative of elastin degradation.

While it is suggested that DPHP may help preserve elastin fibers through anti-elastase activity, specific studies detailing the direct measurement of elastin or elastin-derived peptides in response to DPHP treatment using these models are not widely available in peer-reviewed literature biofor.co.il.

Hyaluronic Acid and Glycosaminoglycan Quantification

In Vitro Models:

Cultured Human Dermal Fibroblasts: These cells are the primary producers of HA and other GAGs in the skin. Studies on the related dipeptide, proline-hydroxyproline (Pro-Hyp), have shown that it can stimulate hyaluronic acid synthesis in cultured human dermal fibroblasts wellnex-collagen.comnih.gov. Similar models could be employed for DPHP to quantify its effects.

Methods for Quantification: The amount of newly synthesized HA and sulfated GAGs can be measured in the cell culture medium and cell lysates using techniques such as enzyme-linked immunosorbent assay (ELISA) or by metabolic labeling with radioactive precursors like [3H]-glucosamine followed by chromatographic separation wellnex-collagen.commdpi.com.

Specific research data on the direct effect of this compound on hyaluronic acid and total glycosaminoglycan quantification in these models is not extensively documented in publicly available scientific literature.

Enzyme Activity Assays (MMPs, Elastases, etc.)

Matrix metalloproteinases (MMPs) and elastases are enzymes that degrade ECM proteins, including collagen and elastin, contributing to skin aging. Assays to measure the inhibitory activity of compounds on these enzymes are fundamental in dermatological research.

In Vitro Enzyme Inhibition Assays:

MMP Activity Assays: The inhibitory effect of DPHP on specific MMPs (e.g., MMP-1, MMP-2, MMP-9) can be assessed using commercially available kits. These assays often utilize a fluorogenic substrate that is cleaved by the MMP, releasing a fluorescent signal. A reduction in fluorescence in the presence of DPHP would indicate inhibition.

Elastase Activity Assays: Similarly, the activity of elastase, particularly human neutrophil elastase, can be measured using a specific substrate that releases a fluorescent or colored product upon cleavage biofor.co.ilresearchgate.net. The inhibitory potential of DPHP can be quantified by the reduction in signal.

General claims suggest that this compound can reduce the activity of enzymes that break down collagen (MMPs) and elastin (elastase) biofor.co.ilwellnex-collagen.com. However, detailed studies providing specific IC50 values or percentage of inhibition in standardized enzyme activity assays for DPHP are not readily found in peer-reviewed publications.

Molecular Biology Techniques

Molecular biology techniques are indispensable for elucidating the mechanisms of action of cosmetic ingredients at the genetic and protein levels. These methods can provide detailed insights into how this compound may influence cellular processes in the skin.

Gene Expression Profiling (Quantitative RT-PCR, RNA Sequencing)

Gene expression analysis can reveal whether DPHP upregulates genes involved in ECM synthesis or downregulates genes related to its degradation.

Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the expression levels of specific target genes. For instance, the mRNA levels of genes encoding for collagen type I (COL1A1), elastin (ELN), and hyaluronan synthase 2 (HAS2) could be quantified in fibroblasts treated with DPHP to determine its effect on their synthesis bohrium.compaulaschoice.co.ukspecialchem.com.

RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive analysis of the entire transcriptome of cells treated with DPHP. It can identify all genes that are differentially expressed, offering a broader understanding of the cellular response to the compound and potentially uncovering novel mechanisms of action ulprospector.comaloderma.com.

While a study on a similar molecule, the palmitoylated dipeptide Pal-KT, demonstrated increased expression of skin biomarkers like collagens and elastin in an in vitro skin model, specific gene expression profiling data from qRT-PCR or RNA-Seq for this compound is limited in the public domain.

Protein Expression and Localization (Western Blotting, Immunofluorescence, ELISA)

These techniques are used to detect and quantify specific proteins, providing evidence of changes in the ECM at the protein level.

Western Blotting: This method can be used to quantify the amount of specific proteins, such as collagen type I, in cell lysates or culture supernatants from fibroblasts treated with DPHP biofor.co.il.

Immunofluorescence: This technique allows for the visualization of the localization and organization of ECM proteins within cultured cells or skin explants. For example, the deposition of fibronectin and collagen fibers in the ECM of fibroblasts treated with DPHP could be observed using specific antibodies and fluorescence microscopy.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a highly sensitive method for quantifying the amount of secreted proteins, such as procollagen (B1174764) type I C-peptide (a marker of new collagen synthesis), in the cell culture medium of DPHP-treated fibroblasts.

While these are standard techniques to assess the effects of anti-aging compounds, specific studies applying Western blotting, immunofluorescence, or ELISA to investigate the effects of this compound are not widely reported in scientific literature.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are valuable tools for understanding which cellular signaling pathways are modulated by a compound.

Mechanism of Action: These assays typically involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific promoter or response element. If a compound activates the signaling pathway that regulates that promoter, the reporter gene is expressed, and its product can be easily measured.

Relevant Pathways for Skin Aging:

TGF-β/Smad Pathway: This is a key pathway in the regulation of collagen synthesis. A reporter construct with Smad-binding elements (SBE) could be used to see if DPHP activates this pathway.

Wnt/β-catenin Pathway: This pathway is involved in skin development and regeneration. A TCF/LEF-responsive reporter could be used to determine if DPHP modulates Wnt signaling.

There is a lack of publicly available studies that have utilized reporter gene assays to investigate the specific signaling pathways activated by this compound.

Summary of Research Findings

The following tables summarize the types of data that can be generated using the described research models for this compound. It is important to note that much of the detailed data for DPHP is not available in peer-reviewed literature, and the tables are illustrative of the experimental approaches.

Table 1: In Vitro and Ex Vivo Research Models and Potential Endpoints for DPHP Studies

| Research Model | Technique | Potential Endpoint Measured | Relevance to DPHP |

|---|---|---|---|

| Human Dermal Fibroblasts | Elastin Quantification | Increased elastin synthesis | To validate claims of elastin protection and synthesis. |

| Human Skin Explants | Elastin-Derived Peptide Assay | Decreased elastin degradation | To confirm anti-elastase activity. |

| Human Dermal Fibroblasts | Hyaluronic Acid ELISA | Increased HA production | To substantiate moisturizing and volume-enhancing claims. |

| Recombinant Human MMPs | Fluorogenic Substrate Assay | Inhibition of MMP activity | To confirm claims of collagen protection. |

Table 2: Molecular Biology Techniques and Potential Findings for DPHP

| Technique | Potential Finding | Interpretation |

|---|---|---|

| Quantitative RT-PCR | Upregulation of COL1A1, ELN, HAS2 mRNA | DPHP stimulates the synthesis of key ECM components at the genetic level. |

| RNA Sequencing | Identification of differentially expressed genes | Provides a comprehensive understanding of the cellular response to DPHP. |

| Western Blotting | Increased levels of collagen type I protein | Confirms that gene expression changes translate to increased protein synthesis. |

| Immunofluorescence | Enhanced deposition of fibronectin and collagen fibers | Shows that DPHP promotes the structural organization of the ECM. |

| ELISA | Increased secretion of procollagen type I C-peptide | Provides a quantitative measure of new collagen synthesis. |

siRNA and Gene Knockdown Studies to Elucidate Mechanisms

To understand the specific molecular pathways through which this compound exerts its effects, researchers employ techniques like RNA interference (RNAi), utilizing small interfering RNA (siRNA) to temporarily silence or "knock down" the expression of specific genes. nih.govnih.gov By observing how the cell's response to the compound changes when a particular gene is inactivated, scientists can identify key components of the signaling cascade.

A pivotal study on the effects of prolyl-hydroxyproline (Pro-Hyp) in cultured human dermal fibroblasts utilized siRNA to elucidate its mechanism for promoting cell proliferation and hyaluronic acid synthesis. wellnex-collagen.comnih.gov Researchers identified that Pro-Hyp treatment led to a significant elevation of hyaluronan synthase 2 (HAS2) mRNA levels. wellnex-collagen.com To confirm that the HAS2 gene was essential for this effect, they used siRNA to specifically knock down the HAS2 gene. The results were conclusive: in fibroblasts where the HAS2 gene was silenced, the Pro-Hyp-induced increase in both HAS2 mRNA transcription and cell mitotic activity was inhibited. wellnex-collagen.comnih.gov This demonstrated that the HAS2 gene is a critical mediator of Pro-Hyp's biological activity in dermal fibroblasts.

| Gene Target | Cell Type | Compound | Experimental Outcome | Conclusion |

| HAS2 | Human Dermal Fibroblasts | Pro-Hyp | siRNA-mediated knockdown of HAS2 inhibited the compound-induced increase in HAS2 mRNA and cell proliferation. wellnex-collagen.comnih.gov | The HAS2 gene is a necessary component in the pathway through which Pro-Hyp stimulates fibroblast proliferation. wellnex-collagen.com |

Biophysical and Imaging Methodologies for Cellular Response

A variety of biophysical and imaging techniques are essential for observing and quantifying the cellular responses to this compound. These methods provide detailed insights into changes in cell behavior, morphology, and the surrounding extracellular environment.

Cell proliferation and viability assays are fundamental tools for determining the effect of a compound on cell growth and health. nih.gov These assays often measure metabolic activity (which correlates with the number of viable cells) or involve direct cell counting.

Studies on the bioactive component Pro-Hyp have consistently shown its profound effects on cell proliferation across various cell types. In cultured human dermal fibroblasts, Pro-Hyp was found to enhance cell proliferation by approximately 1.5-fold. wellnex-collagen.comnih.gov Research on mouse tendon cells (tenocytes) and tendon progenitor cells further corroborated these findings, demonstrating that Pro-Hyp significantly upregulated cell proliferation in a concentration-dependent manner. nih.gov Higher concentrations of 200 and 500 μg/ml were particularly effective in stimulating this proliferative activity. nih.gov These results indicate that a key function of the compound is to encourage the growth and division of connective tissue cells. nih.govresearchgate.net

| Cell Type | Compound | Observed Effect on Proliferation | Source |

| Human Dermal Fibroblasts | Pro-Hyp | ~1.5-fold enhancement | wellnex-collagen.comnih.gov |

| Mouse Tenocytes | Pro-Hyp | Significant, concentration-dependent increase | nih.gov |

| Mouse Tendon Progenitor Cells | Pro-Hyp | Significant, concentration-dependent increase | nih.gov |

| Hippocampal Neural Progenitor Cells | Pro-Hyp | Promotion of proliferation | researchgate.net |

Cell migration is a critical process in tissue repair and regeneration. nih.gov The in vitro scratch assay is a widely used method to study cell migration. pa-biotech.com In this technique, a confluent monolayer of cells is mechanically scratched to create a cell-free "wound," and the rate at which cells migrate to close this gap is monitored over time, often through microscopy. mdpi.com

Studies using this model have demonstrated that this compound's components can significantly influence cell motility. Pro-Hyp has been shown to induce significant chemotactic activity, meaning it attracts cells to a specific location. nih.govnih.gov In migration assays, cells treated with Pro-Hyp show increased directional persistence and a significant increase in directed motility and migration velocity. nih.govnih.gov This enhanced migratory capacity is crucial for the process of wound healing, where cells must move into the damaged area to rebuild tissue. nih.govnih.gov

| Assay Type | Cell Type | Compound | Observed Effect |

| Transwell Migration Assay | Mouse Tenocytes | Pro-Hyp | Significantly increased directed motility and migration velocity. nih.govnih.gov |

| Chemotaxis Assay | Mouse Tenocytes | Pro-Hyp | Induced significant chemotactic activity. nih.gov |

Microscopy techniques are invaluable for visualizing the structural changes in cells and the extracellular matrix (ECM) in response to treatment. The ECM is the non-cellular network of proteins and other macromolecules, like collagen and fibronectin, that provides structural and biochemical support to surrounding cells. mdpi.comjddonline.com

Microscopic analysis of cells treated with Pro-Hyp has revealed distinct changes in cellular morphology. Treated tendon cells exhibit elongated lamellipodial protrusions, which are the "ruffled" leading edges of migrating cells, and a reorganization of thicker peripheral F-actin fibrils, a key component of the cellular cytoskeleton. nih.gov These morphological changes are indicative of cells that are actively moving and responding to migratory cues. nih.gov

Furthermore, Pro-Hyp has a significant impact on the organization of the ECM. It promotes the production of type I collagen and fibronectin and enhances the organization of the type I collagen network. nih.gov This suggests that the compound not only stimulates cell migration and proliferation but also actively contributes to the rebuilding and structuring of the connective tissue matrix. nih.gov

Flow cytometry is a powerful technology that allows for the rapid analysis of multiple characteristics of individual cells within a heterogeneous population. protilatky.cz It is particularly useful for studying intracellular signaling pathways, a process often referred to as "Phospho-flow." bitesizebio.comyoutube.com This method uses antibodies that specifically recognize phosphorylated proteins, which are key indicators of activated signaling pathways. youtube.com

Research has shown that Pro-Hyp activates several critical intracellular signaling pathways. Studies have documented a significant upregulation in the phosphorylation of extracellular signal-regulated kinase (ERK) and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in response to Pro-Hyp. wellnex-collagen.comnih.govnih.gov

While direct studies using flow cytometry on this compound are not widely published, the known activation of these phosphorylation-dependent pathways makes Phospho-flow an ideal methodology for its analysis. By using flow cytometry with phospho-specific antibodies for p-ERK and p-STAT3, researchers can quantitatively measure the activation of these signaling cascades on a single-cell basis. This provides a high-resolution view of which cells are responding to the compound and the magnitude of that response, offering deep mechanistic insights into how this compound initiates its effects at the molecular level. protilatky.czbitesizebio.com

Structure Activity Relationship Sar and Rational Design of Dipalmitoyl Hydroxyproline Analogs

Influence of Palmitoyl (B13399708) Chain Length and Saturation on Bioactivity

The dipalmitoyl substitution of hydroxyproline (B1673980) is a key determinant of its physicochemical properties and, consequently, its biological activity. The two palmitoyl chains, which are long-chain saturated fatty acids, confer a significant lipophilic character to the molecule. avenalab.comulprospector.com This increased lipophilicity is crucial for enhancing its penetration through the lipid-rich stratum corneum of the skin, allowing it to reach the deeper dermal layers where it can exert its effects on collagen synthesis. avenalab.com

The length and saturation of the acyl chains in lipoamino acids are known to modulate their biological effects. While specific studies systematically altering the chain length and saturation of the fatty acids in DPHP are not extensively documented in publicly available research, general principles of lipoamino acid chemistry suggest that these factors are critical. For instance, varying the fatty acid chain length can influence the molecule's interaction with cell membranes and its solubility in the extracellular matrix. Shorter or unsaturated fatty acid chains could potentially alter the molecule's penetration profile and its interaction with cellular targets.

Future research should focus on synthesizing and evaluating a series of DPHP analogs with varying fatty acid chain lengths (e.g., myristoyl, stearoyl) and degrees of saturation (e.g., oleoyl) to create a comprehensive SAR profile. This would enable the fine-tuning of the molecule's properties for optimized delivery and efficacy.

Modifications to the Hydroxyproline Moiety

The hydroxyproline residue serves as the central scaffold of DPHP, and its structural integrity is vital for its biological function. Hydroxyproline is a critical component of collagen, where it plays a crucial role in stabilizing the triple helix structure. lipotherapeia.combiofor.co.il In DPHP, the hydroxyproline moiety is believed to act as a signaling molecule, stimulating the synthesis of new collagen fibers. biofor.co.ilaloderma.com

Modifications to the hydroxyproline ring could significantly impact the bioactivity of DPHP. For example, altering the position or stereochemistry of the hydroxyl group could affect its ability to interact with cellular receptors or enzymes involved in collagen metabolism. Furthermore, the synthesis of derivatives with substitutions on the pyrrolidine (B122466) ring could lead to analogs with enhanced potency or novel biological activities. While the synthesis of various hydroxyproline derivatives has been explored in other contexts, specific modifications to the hydroxyproline core of DPHP for the purpose of developing improved analogs are not widely reported in the current literature.

Stereochemical Configuration and Enantiomeric Effects

The stereochemistry of the hydroxyproline component of DPHP is a critical factor influencing its biological activity. The naturally occurring and most common isomer is (2S, 4R)-4-hydroxy-L-proline. This specific configuration is essential for its role in collagen stabilization. The IUPAC name for DPHP is Trans-1-(1-Oxohexadecyl)-4-[(1-oxohexadecyl)oxy]-L-proline, indicating the L-configuration of the proline ring. specialchem.comincidecoder.com

The biological activity of chiral molecules is often highly dependent on their stereochemistry, as stereoisomers can exhibit different interactions with chiral biological targets such as receptors and enzymes. It is highly probable that the L-enantiomer of the hydroxyproline moiety in DPHP is the biologically active form, mirroring its role in natural collagen. The D-enantiomer would likely have a different three-dimensional structure, which could hinder its ability to bind to the same biological targets and thus may not elicit the same collagen-stimulating effects.

Systematic studies comparing the bioactivity of DPHP synthesized with L-hydroxyproline versus D-hydroxyproline would be necessary to definitively confirm the enantiomeric specificity and to what extent the "unnatural" D-isomer might possess any biological activity.

Development of Novel Lipoamino Acid Conjugates

The concept of conjugating amino acids with lipids has led to the development of a wide range of lipoamino acids with diverse applications, including as penetration enhancers and active ingredients in cosmetics and pharmaceuticals. mdpi.comnih.gov DPHP itself is a prime example of a successful lipoamino acid conjugate.

Building upon the DPHP scaffold, novel lipoamino acid conjugates can be designed to enhance specific properties. For instance, conjugation with other bioactive molecules, such as antioxidants or other peptides, could result in multifunctional compounds with synergistic effects. The development of lipo-peptides containing hydroxyproline is an active area of research, with the aim of creating molecules that combine the skin-penetrating properties of lipids with the signaling capabilities of peptides. nih.gov These novel conjugates could offer improved stability, bioavailability, and targeted delivery to specific skin layers.

Comparative Analysis with Endogenous Hydroxyproline-Containing Peptides (e.g., Prolyl-Hydroxyproline)

Following the ingestion of collagen, small peptides containing hydroxyproline, such as prolyl-hydroxyproline (Pro-Hyp), are absorbed into the bloodstream and have been shown to exert biological effects, including stimulating the proliferation of dermal fibroblasts and the synthesis of hyaluronic acid. nih.govfrontiersin.orgnih.gov These endogenous peptides are considered key mediators of the beneficial effects of oral collagen supplementation on skin health.

DPHP, as a lipophilic derivative of hydroxyproline, represents a different approach to delivering this key amino acid to the skin. While Pro-Hyp and other collagen-derived peptides are delivered systemically via the bloodstream, DPHP is designed for topical application, allowing for direct delivery to the target tissue.

A direct comparative analysis of the efficacy of topically applied DPHP versus systemically delivered Pro-Hyp in stimulating collagen synthesis in the skin would be of significant interest. Such a study would need to consider differences in bioavailability, mechanism of action, and potential for degradation. It is plausible that DPHP, by bypassing systemic circulation and being delivered directly to the dermis, could achieve higher local concentrations and therefore exert a more potent effect on collagen-producing cells. However, the enzymatic release of hydroxyproline from DPHP within the skin is a critical step for its activity. ulprospector.com

Below is a comparative table outlining the key differences between DPHP and Pro-Hyp:

| Feature | Dipalmitoyl Hydroxyproline (DPHP) | Prolyl-Hydroxyproline (Pro-Hyp) |

| Delivery Route | Topical | Systemic (from oral collagen intake) |

| Structure | Hydroxyproline with two palmitoyl chains | A dipeptide of proline and hydroxyproline |

| Bioavailability | High local concentration in the skin | Systemic distribution via bloodstream |

| Mechanism | Penetrates stratum corneum, enzymatic release of hydroxyproline | Binds to receptors on fibroblasts |

| Primary Effect | Stimulates collagen synthesis aloderma.com | Stimulates fibroblast proliferation and hyaluronic acid synthesis nih.gov |

Analytical and Characterization Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of Dipalmitoyl Hydroxyproline (B1673980) and for its quantification in raw materials and finished formulations. Given the lipophilic nature imparted by the two palmitoyl (B13399708) chains, reversed-phase HPLC (RP-HPLC) is the most suitable approach.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used. The mobile phase consists of a mixture of an organic solvent and water. Due to DPHP's high hydrophobicity, a mobile phase with a high proportion of organic solvent is required for effective elution. Gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the separation of DPHP from potential impurities, such as free palmitic acid, free hydroxyproline, and monopalmitoylated intermediates. Detection is commonly achieved using a UV detector, as the amide and ester carbonyl groups exhibit absorbance in the low UV range (approximately 200-220 nm), or more universally with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are not dependent on the presence of a chromophore.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water (often with 0.1% Formic Acid or TFA) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol (often with 0.1% Formic Acid or TFA) | Organic component for eluting the lipophilic analyte. |

| Elution Mode | Gradient (e.g., starting at 70% B, increasing to 100% B) | To resolve compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detector | UV (210 nm), ELSD, or CAD | Quantification and detection of the analyte. |

| Injection Volume | 10-20 µL | Standard volume for introducing the sample. |

This table represents a typical set of starting parameters for the HPLC analysis of Dipalmitoyl Hydroxyproline, which may require optimization based on the specific instrument and sample matrix.

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass Spectrometry (MS) is an indispensable tool for the unequivocal confirmation of this compound's molecular identity. It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), confirming its elemental composition. When coupled with HPLC (LC-MS), it becomes a powerful technique for impurity profiling, capable of identifying and tentatively quantifying synthesis-related byproducts.

The molecular formula of this compound is C₃₇H₆₉NO₅, corresponding to a monoisotopic mass of approximately 607.51 g/mol . In electrospray ionization (ESI), a common ionization technique for such molecules, DPHP is expected to be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the parent ion. The resulting fragment ions are characteristic of the molecule's structure. Key fragmentations would include the neutral loss of the palmitoyl groups from both the ester and amide linkages.

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | ~608.52 | Protonated molecular ion. |

| [M+Na]⁺ | ~630.50 | Sodiated molecular ion. |

| Fragment 1 | ~368.28 | Loss of the O-palmitoyl group as palmitic acid (C₁₆H₃₂O₂) from [M+H]⁺. |

| Fragment 2 | ~351.25 | Loss of the N-palmitoyl group as ketene (B1206846) (C₁₆H₃₀O) from [M+H]⁺. |

This table presents the predicted mass-to-charge ratios for the parent molecule and key fragments of this compound, which are used for its identification via mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the connectivity and stereochemistry of the molecule.

The ¹H NMR spectrum of DPHP would show characteristic signals for the protons of the hydroxyproline ring, which would be shifted compared to the free amino acid due to the acylation at the nitrogen and oxygen atoms. Additionally, the spectrum would be dominated by signals corresponding to the long aliphatic palmitoyl chains, including a large multiplet for the methylene (B1212753) (-CH₂-) groups and distinct triplets for the terminal methyl (-CH₃) groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons of the amide and ester groups, the carbons of the hydroxyproline ring, and the series of methylene carbons in the palmitoyl chains.

| Group | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

| Palmitoyl CH₃ | ~0.8-0.9 (triplet) | ~14 |

| Palmitoyl (CH₂)ₙ | ~1.2-1.4 (multiplet) | ~22-34 |

| Palmitoyl α-CH₂ (Amide & Ester) | ~2.2-2.5 (multiplet) | ~35-40 |

| Proline Ring Protons | ~2.0-4.5 (multiplets) | ~35-60 |

| Proline Ring Carbons | N/A | ~35-75 |

| Amide C=O | N/A | ~172-175 |

| Ester C=O | N/A | ~170-173 |

This table outlines the predicted chemical shift ranges for the key functional groups within the this compound molecule in ¹H and ¹³C NMR spectra, based on analogous structures.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the this compound molecule. By measuring the absorption of infrared radiation at specific wavenumbers, IR spectroscopy provides a molecular fingerprint.

The IR spectrum of DPHP is characterized by several key absorption bands. The absence of a broad O-H stretching band (around 3300-3500 cm⁻¹) confirms the esterification of the hydroxyl group of hydroxyproline. Strong C-H stretching vibrations from the numerous methylene groups of the palmitoyl chains are prominent. Crucially, distinct carbonyl (C=O) stretching bands for the amide and the ester functionalities confirm the dipalmitoylation of the hydroxyproline core.

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Vibration Type |

| C-H (Alkyl) | 2850 - 2960 | Stretching |

| C=O (Ester) | ~1740 | Stretching |

| C=O (Amide) | ~1650 | Stretching (Amide I band) |

| C-O (Ester) | 1150 - 1250 | Stretching |

| C-N (Amide) | 1200 - 1300 | Stretching |

This table lists the expected characteristic infrared absorption bands for the primary functional groups present in this compound.

Advanced Spectrophotometric Assays for Biological Samples

Quantifying this compound in complex biological matrices, such as skin tissue homogenates or dermal extracts, presents a significant challenge due to the presence of interfering substances. While direct spectrophotometric measurement is not feasible, an indirect method can be employed by measuring the total hydroxyproline content derived from the molecule after chemical degradation.

This approach involves a two-step process. First, the biological sample is subjected to strong acid hydrolysis (e.g., using 6M hydrochloric acid at elevated temperatures). This procedure cleaves the amide and ester bonds of DPHP, releasing free hydroxyproline into the solution. It will also hydrolyze endogenous collagen, releasing its constituent hydroxyproline. Therefore, an appropriate control sample (without treatment of a DPHP-containing formulation) is essential to determine the baseline hydroxyproline level.

Following hydrolysis and neutralization, the amount of free hydroxyproline is determined using a well-established colorimetric assay. icams.ro This assay involves the oxidation of hydroxyproline to a pyrrole (B145914) intermediate, which then reacts with p-dimethylaminobenzaldehyde (DMAB, or Ehrlich's reagent) to form a chromophore with a distinct color that can be quantified using a spectrophotometer, typically at an absorbance of around 550-570 nm. nih.gov The increase in hydroxyproline content in the treated sample compared to the control can be correlated to the amount of DPHP that had penetrated the biological matrix.

| Step | Procedure | Purpose |

| 1. Sample Preparation | Homogenization of the biological tissue in a suitable buffer. | To create a uniform sample for analysis. |

| 2. Acid Hydrolysis | Incubation with 6M HCl at ~110-120°C for several hours. | To cleave DPHP and proteins to release free hydroxyproline. |

| 3. Neutralization | Addition of a strong base (e.g., NaOH) to adjust the pH. | To prepare the sample for the colorimetric reaction. |

| 4. Oxidation | Treatment with an oxidizing agent (e.g., Chloramine-T). | To convert hydroxyproline to a pyrrole derivative. |

| 5. Color Development | Addition of Ehrlich's reagent (DMAB in an acidic solution). | To form a colored product with the pyrrole derivative. |

| 6. Measurement | Reading the absorbance at ~560 nm using a spectrophotometer. | To quantify the amount of hydroxyproline present. |

This table outlines the procedural steps for the indirect quantification of this compound-derived hydroxyproline in biological samples.

Future Directions and Emerging Research Avenues for Dipalmitoyl Hydroxyproline

Investigation of Novel Cellular Targets and Signaling Hubs

Future research is poised to move beyond the general understanding of DPHP's role in collagen synthesis to identify more specific molecular interactions. The investigation into its precise cellular targets and the signaling pathways it modulates is a critical next step. While its effects on fibroblasts and extracellular matrix (ECM) protein production are known, the upstream signaling cascades that initiate these effects remain an area for deeper exploration.

Researchers can focus on identifying specific membrane receptors or intracellular proteins that directly bind to DPHP. This could involve exploring its potential interaction with signaling proteins that regulate cellular responses to external stimuli. Understanding how DPHP influences complex cellular communication networks, or "signaling hubs," could reveal its impact on processes beyond ECM synthesis, such as cellular differentiation, inflammation modulation, or intercellular communication. Identifying these novel targets would provide a more comprehensive picture of DPHP's biological activity and could uncover previously unknown functions.

Table 1: Potential Research Methodologies for Identifying Cellular Targets of DPHP

| Methodology | Description | Potential Outcome |

|---|---|---|

| Affinity Chromatography | Using immobilized DPHP to capture and identify binding proteins from cell lysates. | Identification of direct protein targets. |

| Yeast Two-Hybrid Screening | A molecular biology technique to discover protein-protein interactions and protein-ligand interactions. | Mapping the interaction network of DPHP-binding proteins. |

| Kinase Activity Assays | Measuring the effect of DPHP on the activity of various protein kinases involved in cell signaling. | Elucidation of specific signaling pathways modulated by DPHP. |

Integration into Advanced Biomaterial and Tissue Engineering Scaffolds for Research

The field of tissue engineering utilizes biomaterial scaffolds as templates to guide the growth and organization of new tissue. These scaffolds must possess specific properties, including biocompatibility, biodegradability, appropriate mechanical strength, and porosity, to support cellular activities. DPHP's established ability to promote collagen synthesis makes it an attractive bioactive molecule for incorporation into such scaffolds, particularly for research focused on connective tissue regeneration.

Future studies could involve the design of advanced scaffolds that release DPHP in a controlled and sustained manner. This could enhance the bioactivity of scaffolds made from materials like collagen, chitosan, or synthetic polymers such as poly(lactic-co-glycolic acid) (PLGA). The integration of DPHP could improve cell colonization, proliferation, and the deposition of a mature extracellular matrix within the scaffold. Research could explore the use of DPHP in biomimetic scaffolds, such as collagen-hydroxyapatite composites designed for bone tissue engineering models, to better mimic the natural tissue environment.

Exploration of Potential in Regenerative Medicine Models (Non-Clinical Applications)

Regenerative medicine seeks to develop methods to repair, replace, or regenerate damaged tissues and organs. Bioactive molecules that can modulate cellular behavior are key tools in this field. DPHP's capacity to stimulate crucial components of the extracellular matrix positions it as a promising candidate for investigation in various non-clinical regenerative medicine models.

Future non-clinical research could utilize organoid and 3D tissue culture systems to examine the effect of DPHP on the complex processes of tissue repair and regeneration. For instance, its role in models of skin wound healing could be explored, focusing on its influence on fibroblast migration, proliferation, and matrix remodeling. Furthermore, researchers could investigate the synergistic effects of DPHP when combined with other non-cell-based therapies, such as platelet-rich plasma or exosomes, which release growth factors to promote tissue repair. These studies could also delve into how DPHP impacts key signaling pathways involved in regeneration, such as the transforming growth factor-beta (TGF-β) pathway.

Computational Modeling and In Silico Simulation of Molecular Interactions

Computational methods, such as Molecular Dynamics (MD) simulations, provide powerful tools for understanding the structure-function relationships of biomolecules at an atomic level. These in silico approaches can offer profound insights into the molecular interactions of DPHP that are challenging to observe through conventional experimental techniques.

Future computational studies could model the interaction between DPHP and its putative molecular targets, such as specific domains of procollagen (B1174764) or enzymes involved in its post-translational modification. Molecular docking and virtual screening could be employed to predict and identify novel protein targets for DPHP from large biological databases. Furthermore, simulations could elucidate how DPHP might influence the conformational stability of the collagen triple helix. These computational approaches can generate and refine hypotheses about DPHP's mechanism of action, guiding more targeted and efficient laboratory experiments.

Table 2: In Silico Approaches for DPHP Research

| Technique | Application for DPHP Research | Objective |

|---|---|---|

| Molecular Docking | Predicting the binding pose and affinity of DPHP to target proteins (e.g., collagen-processing enzymes). | Identify potential binding sites and interaction mechanisms. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of DPHP in complex with its target over time. | Understand the stability of the interaction and conformational changes induced by binding. |

| Virtual Screening | Screening large libraries of proteins to identify potential new targets for DPHP. | Discover novel biological roles and pathways for DPHP. |

Development of Advanced Delivery Systems for Targeted Cellular Studies

The efficacy of a bioactive molecule in cellular studies is often dependent on its efficient delivery to the target site. Developing advanced delivery systems for DPHP is crucial for enhancing its stability, bioavailability, and cellular uptake in in vitro research models.

Future research in this area could focus on encapsulating DPHP within various nanocarriers. Liposomes, which are biocompatible vesicles capable of carrying both hydrophobic and hydrophilic compounds, could protect DPHP from degradation and facilitate its entry into cells. Other potential carriers include polymeric micelles and polymersomes, which offer high stability and controlled release properties. For studies involving tissue models, novel delivery platforms like microneedle patches could be adapted to deliver DPHP to specific layers or cell types in a targeted manner. The development of such systems would enable more precise and controlled investigations into the cellular and tissue-level effects of DPHP.

Multi-omics Approaches to Elucidate Comprehensive Biological Networks

To gain a holistic understanding of the biological impact of Dipalmitoyl Hydroxyproline (B1673980), future research can leverage multi-omics approaches. This strategy involves the integration of data from various "omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive map of the molecular changes induced by the compound.